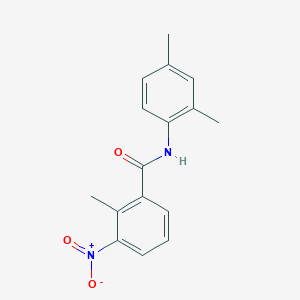![molecular formula C17H18N2O2 B5695711 N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide, also known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound parthenolide, which is found in feverfew, a plant commonly used in traditional medicine. DMAPT has shown promise in preclinical studies as a potential treatment for cancer, inflammation, and other diseases.
作用機序
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide exerts its effects by targeting multiple signaling pathways involved in tumor growth and inflammation. One of the primary targets of this compound is the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer. This compound inhibits the activity of NF-κB by targeting the upstream signaling pathways that activate it.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
実験室実験の利点と制限
One advantage of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is that it is a small molecule inhibitor that can be easily synthesized and modified for use in preclinical studies. This compound has also been shown to have a broad range of therapeutic applications, making it a promising candidate for the development of new drugs. However, one limitation of this compound is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are many potential future directions for research on N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide. One area of interest is the development of new derivatives and analogs of this compound with improved efficacy and safety profiles. Another area of interest is the development of combination therapies that combine this compound with other drugs to enhance its therapeutic effects. Additionally, more research is needed to understand the mechanisms of action of this compound and its potential effects on other signaling pathways involved in cancer and inflammation.
合成法
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide can be synthesized using a variety of methods, including chemical synthesis and isolation from natural sources. One common method involves the reaction of 2-methylbenzoyl chloride with dimethylamine followed by the addition of 4-aminobenzoic acid. The resulting product is then purified using column chromatography.
科学的研究の応用
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by targeting multiple signaling pathways involved in tumor growth and progression. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-4-5-7-15(12)16(20)18-14-10-8-13(9-11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGTJNEOAVIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)





